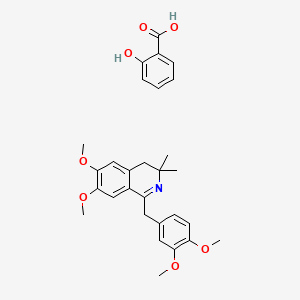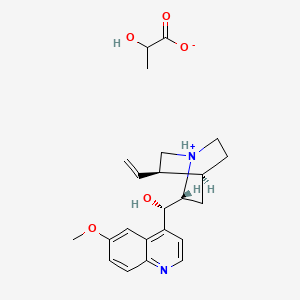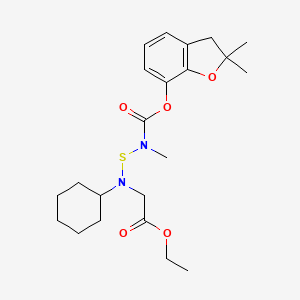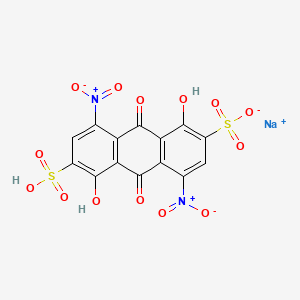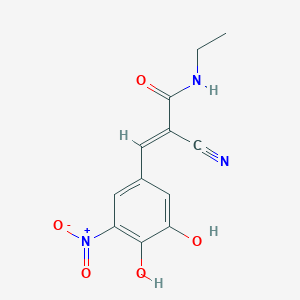
Desethyl-entacapone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethyl-entacapone, chemically known as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide, is a derivative of entacapone. Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson’s disease. This compound retains similar structural features but with slight modifications that may influence its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desethyl-entacapone can be synthesized through various chemical routes. One common method involves the demethylation of entacapone. The precursor, 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, undergoes amine-mediated demethylation under mild conditions . Another method involves the use of 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as temperature, solvent composition, and reaction time, are carefully controlled to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Desethyl-entacapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Applications De Recherche Scientifique
Desethyl-entacapone has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Medicine: Investigated for its potential therapeutic effects, especially in the context of Parkinson’s disease.
Industry: Utilized in the quality control processes during the commercial production of entacapone.
Mécanisme D'action
Desethyl-entacapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, such as dopamine, thereby increasing their availability in the brain. The molecular targets include the active site of COMT, where this compound binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Desethyl-entacapone is compared with other COMT inhibitors such as:
Entacapone: The parent compound, used widely in Parkinson’s disease treatment.
Tolcapone: Another COMT inhibitor with a longer half-life and central action.
Opicapone: A third-generation COMT inhibitor with a more continuous enzyme inhibition profile.
Uniqueness
This compound is unique due to its structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike tolcapone, which acts both peripherally and centrally, this compound primarily acts peripherally, similar to entacapone .
List of Similar Compounds
- Entacapone
- Tolcapone
- Opicapone
Propriétés
Numéro CAS |
150995-46-3 |
|---|---|
Formule moléculaire |
C12H11N3O5 |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-2-14-12(18)8(6-13)3-7-4-9(15(19)20)11(17)10(16)5-7/h3-5,16-17H,2H2,1H3,(H,14,18)/b8-3+ |
Clé InChI |
HTYFXWJKHSXXFC-FPYGCLRLSA-N |
SMILES isomérique |
CCNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N |
SMILES canonique |
CCNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


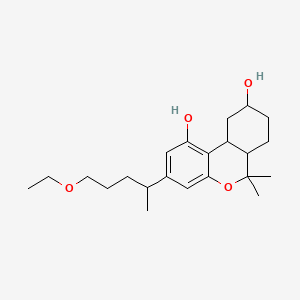
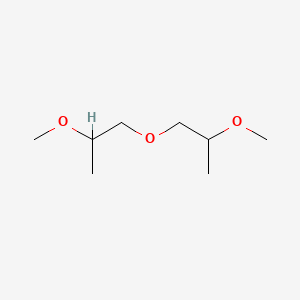
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

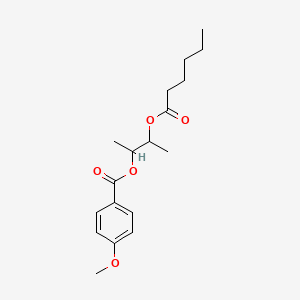
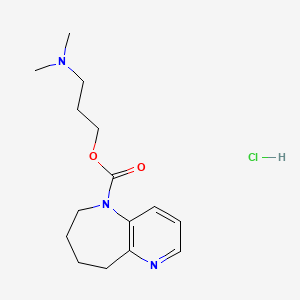
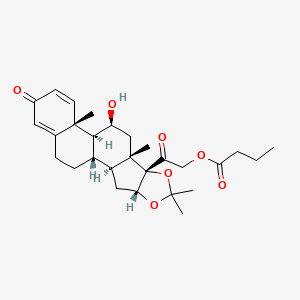
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

